molecular formula C3H10NO4P B014630 3-(Hydroxyamino)propylphosphonic acid CAS No. 66508-11-0

3-(Hydroxyamino)propylphosphonic acid

Cat. No. B014630
CAS RN: 66508-11-0
M. Wt: 155.09 g/mol
InChI Key: CRZNAZZXMBDMBS-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)propylphosphonic acid is a compound that has been explored within the context of phosphonic acid antibiotics and antimalarial agents. It is structurally related to a variety of synthetic and naturally occurring compounds that have significant antibacterial and antimalarial activities. Its synthesis and study contribute to the broader field of chemical and pharmaceutical research, particularly in developing novel therapeutic agents.

Synthesis Analysis

The synthesis of 3-(Hydroxyamino)propylphosphonic acid and its analogs involves several chemical methodologies, including the reaction of diethyl but-3-enylphosphonate for alpha-halogenated analogs with potential antimalarial activity. Another approach described the synthesis from aminomethylene-bis(phosphonic acid), highlighting the versatility and adaptability of synthetic strategies to produce this compound and its derivatives (Verbrugghen et al., 2010) (Griffiths et al., 1997).

Molecular Structure Analysis

The molecular structure of 3-(Hydroxyamino)propylphosphonic acid is characterized by the presence of a phosphonic acid functional group attached to a propyl chain that bears a hydroxyamino substituent. This structure has been established through various spectroscopic and chemical evidence, demonstrating its structural analogy with phosphate moieties, which is crucial for its bioactivity.

Chemical Reactions and Properties

3-(Hydroxyamino)propylphosphonic acid participates in a range of chemical reactions, reflecting its utility in synthesizing diverse compounds. Its chemical properties, such as reactivity with other phosphorus reagents and involvement in cyclization reactions, have been studied to develop novel compounds with potential biological applications. The compound's ability to undergo reactions leading to derivatives with varying side chains and functionalities exemplifies its chemical versatility.

Physical Properties Analysis

The physical properties of 3-(Hydroxyamino)propylphosphonic acid and its analogs, including solubility, melting point, and stability, are influenced by the phosphonic acid group and the hydroxyamino moiety. These properties are critical for the compound's applications in different chemical and biological contexts, affecting its behavior in solution and its interaction with biological molecules.

Chemical Properties Analysis

The chemical properties of 3-(Hydroxyamino)propylphosphonic acid, such as acidity, nucleophilicity of the hydroxyamino group, and the reactivity of the phosphonic acid moiety, play significant roles in its biological activity and chemical reactivity. Studies on its synthesis, reactivity, and the development of related compounds contribute to understanding its potential as a chemical building block for pharmaceuticals and other applications.

Scientific Research Applications

Chemistry and Material Science Applications

Phosphonic acids, including compounds structurally related to 3-(Hydroxyamino)propylphosphonic acid, are utilized for their bioactive properties (e.g., as drugs or pro-drugs), for bone targeting, in the design of supramolecular or hybrid materials, for surface functionalization, analytical purposes, medical imaging, or as phosphoantigens. Their structural analogy with the phosphate moiety, coordination, or supramolecular properties enable a wide range of applications in chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Environmental Science Applications

In environmental science, phosphonates, including those related to 3-(Hydroxyamino)propylphosphonic acid, are explored for their potential in degrading polymer wastes such as polyurethanes, polycarbonates, and polyamides. These applications leverage the ability of phosphonates to act as effective degrading agents, introducing fire retardant properties into recovered molecules which can be repurposed for creating new materials (Mitova, Grancharov, Molero, Borreguero, Troev, & Rodríguez, 2013).

Biological Applications

In the biological realm, phosphonopeptides containing phosphonic groups, including those similar to 3-(Hydroxyamino)propylphosphonic acid, act as mimetics of natural peptides, showing promise as inhibitors of key enzymes in various pathological states. These compounds have shown interesting physiological activities with potential applications in both medicine and agriculture (Kafarski, 2020).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of organophosphonates are critical in understanding their impact on ecosystems and wastewater treatment processes. Despite their stability against biological degradation, organophosphonates, including derivatives of 3-(Hydroxyamino)propylphosphonic acid, can be removed with relatively high efficiency in wastewater treatment plants operated with chemical phosphate precipitation. These insights help address environmental problems associated with the increasing consumption of phosphonates (Rott, Steinmetz, & Metzger, 2018).

properties

IUPAC Name

3-(hydroxyamino)propylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZNAZZXMBDMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNO)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321561
Record name 3-(hydroxyamino)propylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxyamino)propylphosphonic acid

CAS RN

66508-11-0
Record name NSC377717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(hydroxyamino)propylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of diethyl 3-(N-benzyloxy-N-tosylamino)propylphosphonate (13.2 g), conc. hydrochloric acid (130 ml) and acetic acid (130 ml) was refluxed with stirring for 45 hours. The resultant mixture was concentrated under reduced pressure to give a residue and then water and an activated charcoal was added thereto, whereafter the mixture was filtered. The filtrate was concentrated under reduced pressure, and the resultant residual oil (8.59 g) was dissolved in water (25 ml). To the solution were added pyridine (2.08 g) and ethanol (5 ml), and then the mixture was allowed to stand overnight at 4° C. to give 3-(N-hydroxyamino)propylphosphonic acid (2.30 g) in the form of crystals. MP: 160°-166° C. (dec.).
Name
diethyl 3-(N-benzyloxy-N-tosylamino)propylphosphonate
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of diethyl 3-[N-(p-methoxybenzyloxy)-N-tosylamino]propylphosphonate (3.0 g), 6 N hydrochloric acid (25 ml) and acetic acid (25 ml) was refluxed with stirring for 12 hours. The resultant mixture was concentrated under reduced pressure to give a brownish oily residue. The residue was washed with ethyl ether (100 ml), and then water (100 ml) was added thereto with stirring. Insoluble materials were filtered off from the mixture, whereafter the filtrate was washed with ethyl ether, and then treated with an activated charcoal. The aqueous solution was concentrated under reduced pressure to give a faint yellowish oily residue. The residue was allowed to stand overnight in desiccator under reduced pressure to give crystals. The crystals were washed with ethyl ether to give p-toluene sulfonic acid salt of 3-(N-hydroxyamino)propylphosphonic acid (1.50 g) in the form of fiant yellowish crystals. MP: 129°-135° C.
Name
diethyl 3-[N-(p-methoxybenzyloxy)-N-tosylamino]propylphosphonate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of diethyl 3-(N-hydroxyamino)propylphosphonate (12.9 g.), acetic acid (65 ml.) and 1 N hydrochloric acid (130 ml.) was heated to reflux with stirring for 8 hours and then was concentrated under reduced pressure to remove off acetic acid. The concentrate was decolorized by treating with an activated charcoal and evaporated to dryness under reduced pressure to give an oily residue (9.5 g.), which was dissolved in water (30 ml.) and adjusted to pH 4 with sodium bicarbonate (ca. 4.2 g.) to give crystals of 3-(N-hydroxyamino)propylphosphonic acid (4.80 g.), m.p. 160°-163.5° C. (decomp.). An additional crystals of the same object compound (0.91 g.) was recovered from the mother liquor after standing overnight at ambient temperature (m.p. 159°-163° C. (decomp.)). The I.R. and N.M.R. spectra of these crystals were superimposable with those of the authentic specimen (m.p. 160°-166° C. (decomp.)).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of dibutyl 3-(N-benzyloxy-N-ethoxycarbonylamino)propylphosphonate (6.72 g.) in acetic acid (70 ml.) and conc. hydrochloric acid (70 ml.) was refluxed with stirring for 48 hours. The reaction mixture was concentrated under reduced pressure to give an oily residue, to which there was added water (30 ml.). The solution was washed with ethyl acetate (20 ml.), treated with activated charcoal and then concentrated under reduced pressure to give an oily residue (2.60 g.). The residue was dissolved in water (5 ml.). To the solution was added pyridine (1.08 g.) and ethanol (2 ml.). The mixture was allowed to stand overnight at ambient temperature to give crystalline 3-(N-hydroxyamino)propylphosphonic acid (1.12 g.).
Name
dibutyl 3-(N-benzyloxy-N-ethoxycarbonylamino)propylphosphonate
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of dibutyl 3-[N-isobutoxycarbonyl-N-(p-methoxybenzyloxy)amino]propylphosphonate (6.04 g), conc. hydrochloric acid (60 ml) and acetic acid (60 ml) was refluxed with stirring for 21 hours. The resultant mixture was concentrated under reduced pressure, and to the residue was added water. The mixture was concentrated under reduced pressure to give a residue, which was washed with acetonitrile and then dissolved in water (10 ml). To the solution were added pyridine (800 ml) and ethanol (4 ml), and then the mixture was allowed to stand overnight at 4° C. to give 3-(N-hydroxyamino)propylphosphonic acid (1.02 g) in the form of crystals. MP: 160°-166° C. (dec.).
Name
dibutyl 3-[N-isobutoxycarbonyl-N-(p-methoxybenzyloxy)amino]propylphosphonate
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxyamino)propylphosphonic acid
Reactant of Route 2
3-(Hydroxyamino)propylphosphonic acid
Reactant of Route 3
3-(Hydroxyamino)propylphosphonic acid
Reactant of Route 4
3-(Hydroxyamino)propylphosphonic acid
Reactant of Route 5
3-(Hydroxyamino)propylphosphonic acid
Reactant of Route 6
3-(Hydroxyamino)propylphosphonic acid

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